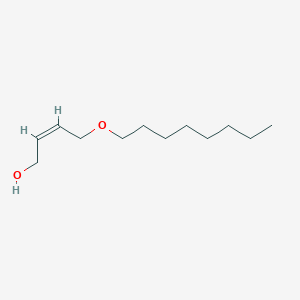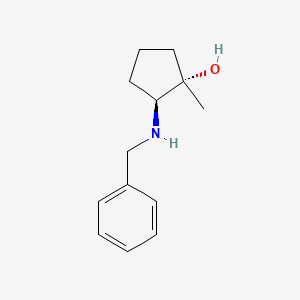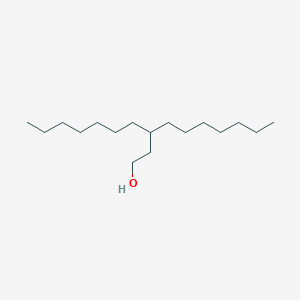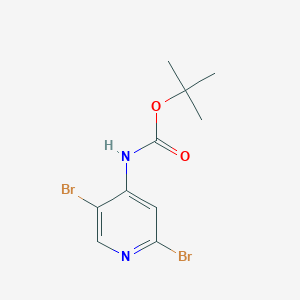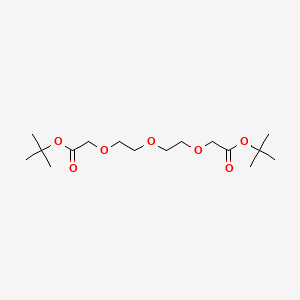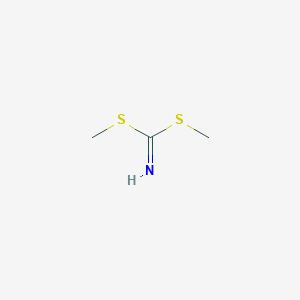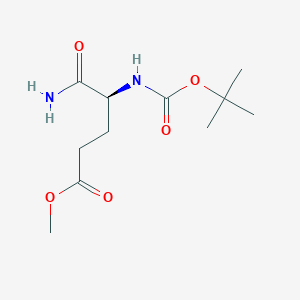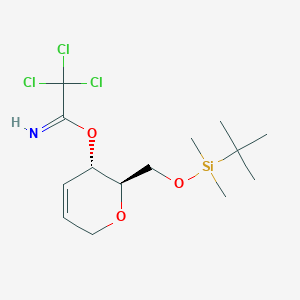
4-(3-hydroxyphenoxy)butanoic Acid
Descripción general
Descripción
4-(3-hydroxyphenoxy)butanoic Acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Gating in Nanofluidic Devices : A study by Ali et al. (2012) explores the use of a derivative of 4-(3-hydroxyphenoxy)butanoic acid in optical gating of nanofluidic devices. This involves the removal of photolabile hydrophobic molecules by irradiation to generate hydrophilic groups, facilitating the UV-light-triggered transport of ionic species through channels. This has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids containing various moieties. Some of these compounds showed significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Enhancing Reactivity in Benzoxazine Ring Formation : Trejo-Machin et al. (2017) investigated the use of phloretic acid, a naturally occurring compound related to this compound, as a renewable building block for benzoxazine ring formation. This approach is significant for the sustainable development of materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Organic Synthesis : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in certain syntheses. This method is notable for its mildness and efficiency, potentially impacting various organic synthesis processes (Delhaye et al., 2006).
Biomarker Analysis in Smokers : Jing et al. (2014) discussed the quantitation of urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a biomarker for tobacco-specific lung carcinogens in smokers. This study highlights the significance of such compounds in medical diagnostics and research (Jing et al., 2014).
γ-Glutamyl Transpeptidase Inhibition : Watanabe et al. (2017) improved the synthesis of a compound involving this compound derivatives, which are potent inhibitors of γ-glutamyl transpeptidase. This could be significant in the development of treatments for related diseases (Watanabe et al., 2017).
Chloride Channel Conductance Studies : Carbonara et al. (2001) studied compounds related to this compound for their effects on chloride membrane conductance in rat striated muscle. Such studies are crucial for understanding muscular diseases and developing potential treatments (Carbonara et al., 2001).
Propiedades
IUPAC Name |
4-(3-hydroxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7,11H,2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOIRWQGNHIDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



